5-Iodo-8-methoxy-1,7-naphthyridine
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Overview
Description
5-Iodo-8-methoxy-1,7-naphthyridine is a compound that has garnered significant interest due to its unique properties and diverse applications. It belongs to the class of naphthyridines, which are heterocyclic compounds containing two fused pyridine rings. The molecular formula of this compound is C9H7IN2O, and it has a molecular weight of 286.072.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-8-methoxy-1,7-naphthyridine typically involves the iodination of 8-methoxy-1,7-naphthyridine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 5-position of the naphthyridine ring . The reaction conditions often require careful control of temperature and pH to ensure the selective iodination of the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-8-methoxy-1,7-naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the naphthyridine ring.
Cross-Coupling Reactions: The iodine atom can serve as a leaving group in palladium-catalyzed cross-coupling reactions, allowing the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Agents such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Palladium Catalysts: For cross-coupling reactions, palladium catalysts like Pd(PPh3)4 are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridines, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
5-Iodo-8-methoxy-1,7-naphthyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-Iodo-8-methoxy-1,7-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Iodo-8-methoxy-1,7-naphthyridine include other naphthyridine derivatives such as:
- 1,5-Naphthyridine
- 1,8-Naphthyridine
- 2,7-Naphthyridine
Uniqueness
What sets this compound apart is the presence of both an iodine atom and a methoxy group, which confer unique reactivity and potential biological activities. These functional groups allow for diverse chemical modifications and applications that may not be possible with other naphthyridine derivatives .
Properties
IUPAC Name |
5-iodo-8-methoxy-1,7-naphthyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O/c1-13-9-8-6(3-2-4-11-8)7(10)5-12-9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNFSKTYYWYXLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C2=C1N=CC=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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